![molecular formula C14H13N5OS B2457007 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034259-11-3](/img/structure/B2457007.png)
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research into N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and related compounds has explored their synthesis and potential in producing various heterocyclic derivatives. These compounds have been synthesized through coupling and reaction with different nucleophiles, leading to a range of heterocyclic structures such as pyrazoles, isoxazoles, and pyrimidines, demonstrating the versatility of these compounds in chemical synthesis and heterocyclic chemistry (Mohareb et al., 2004).
Antibacterial and Antimicrobial Applications
Several studies have focused on the antibacterial and antimicrobial applications of compounds structurally related to this compound. For instance, derivatives of benzothiazole and thiadiazole have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Antimycobacterial Activity
Compounds incorporating the thiadiazole moiety have been tested against Mycobacterium tuberculosis, demonstrating activities that were comparable or superior to existing treatments. This suggests their potential utility in treating tuberculosis and related bacterial infections, indicating a significant application in antimycobacterial therapy (Gezginci et al., 1998; Gezginci et al., 2001).
Anticancer and Antioxidant Potential
The exploration of this compound derivatives in anticancer research has led to the identification of compounds with significant anticancer activity. Studies have synthesized and characterized derivatives that showed promise as anticancer agents, indicating the potential of these compounds in cancer treatment (Rao et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapies .
Mode of Action
The compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s conformation are subjects of ongoing research.
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus
Pharmacokinetics
In an HBV AAV mouse model, the lead compound was shown to inhibit HBV DNA viral load following oral administration .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of HBV replication . On a cellular level, this results in a reduction in the viral load within infected cells . The broader effects of this action on the health and function of the organism are dependent on a variety of factors, including the stage of the disease and the overall health of the individual.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(9-1-2-12-13(7-9)18-21-17-12)16-10-4-6-19-11(8-10)3-5-15-19/h1-3,5,7,10H,4,6,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPNADINZGYQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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